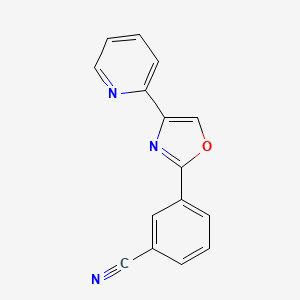
2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-oxazole is a heterocyclic compound that features both a pyridine and an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyanobenzaldehyde with 2-aminopyridine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other functional groups.
Aplicaciones Científicas De Investigación
2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
- 2-[4-Cyanophenyl]4-[pyridin-2-yl]-1,3-oxazole
- 2-[3-Cyanophenyl]4-[pyridin-3-yl]-1,3-oxazole
- 2-[3-Cyanophenyl]4-[pyridin-4-yl]-1,3-oxazole
Comparison: Compared to its analogs, 2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-oxazole exhibits unique properties due to the specific positioning of the cyano and pyridine groups. This positioning can influence the compound’s electronic distribution, reactivity, and binding affinity to biological targets. As a result, it may display distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C15H9N3O |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
3-(4-pyridin-2-yl-1,3-oxazol-2-yl)benzonitrile |
InChI |
InChI=1S/C15H9N3O/c16-9-11-4-3-5-12(8-11)15-18-14(10-19-15)13-6-1-2-7-17-13/h1-8,10H |
Clave InChI |
XZDUVAVPEQYRJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=COC(=N2)C3=CC=CC(=C3)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
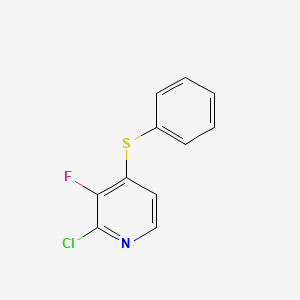
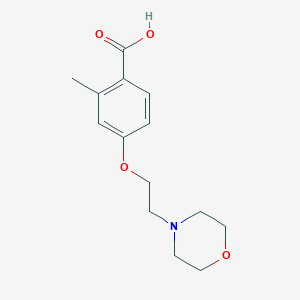
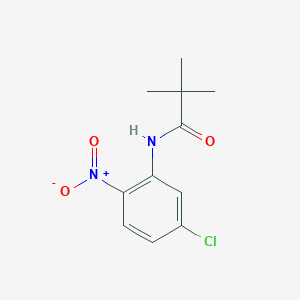
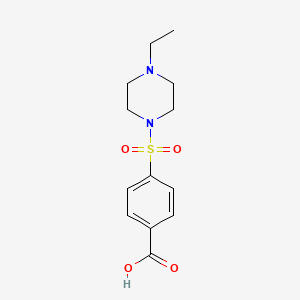
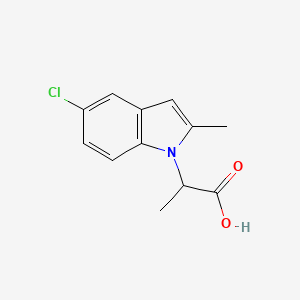
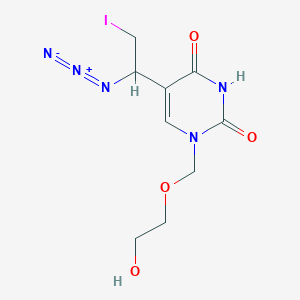
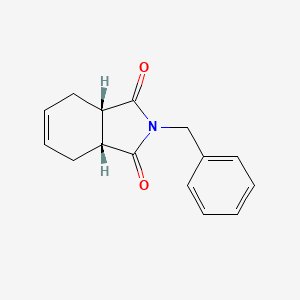
![(1S,4S)-5-(1-Trifluoromethyl-cyclopropanecarbonyl)-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-one](/img/structure/B8417839.png)
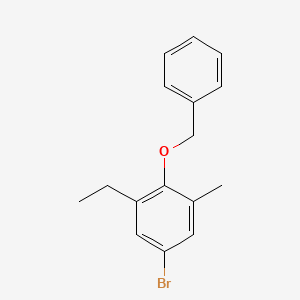
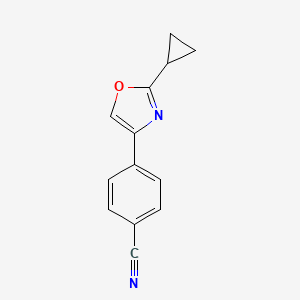
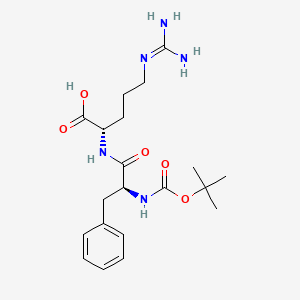
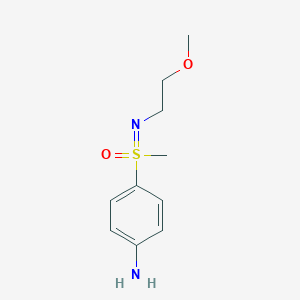
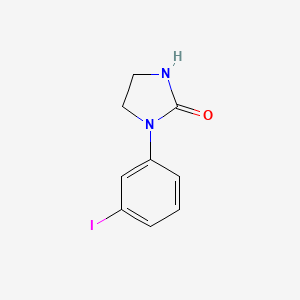
![[(6-Benzenesulfonyl-1-cyano-4-hydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid](/img/structure/B8417900.png)
